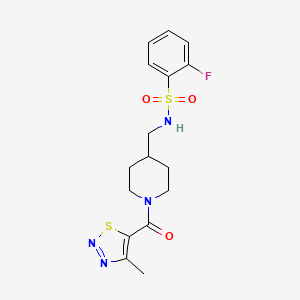

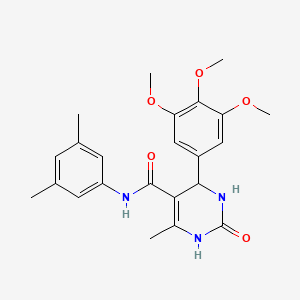

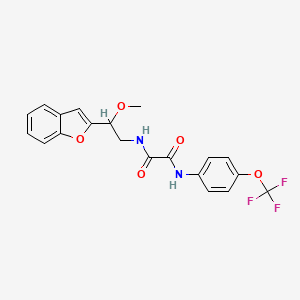

![molecular formula C21H19BrN4O3S B2527276 5-溴-2-乙氧基-N-(4-(7-甲基咪唑并[1,2-a]嘧啶-2-基)苯基)苯磺酰胺 CAS No. 923202-18-0](/img/structure/B2527276.png)

5-溴-2-乙氧基-N-(4-(7-甲基咪唑并[1,2-a]嘧啶-2-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-bromo-2-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide" is a structurally complex molecule that appears to be related to a family of benzenesulfonamide derivatives. These derivatives are known for their potential biochemical applications, including enzyme inhibition and possible therapeutic effects. The papers provided discuss various benzenesulfonamide compounds with different substituents and their respective biochemical evaluations, synthesis, and potential applications.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves multi-step chemical reactions, starting from substituted benzaldehydes or similar precursors. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the preparation of key intermediates followed by further chemical transformations to achieve the desired sulfonamide compounds . Similarly, the synthesis of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starts from substituted benzaldehydes and involves the use of 4-hydrazinobenzenesulfonamide to introduce the sulfonamide group . These methods suggest that the synthesis of the compound would likely involve a series of carefully orchestrated steps to introduce the bromo, ethoxy, and imidazopyrimidinyl substituents onto the benzenesulfonamide core.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups that impart unique chemical properties and biological activities. The presence of a bromo substituent, as seen in the compound "5-bromo-2-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide," suggests potential for interactions with biomolecules, possibly through halogen bonding or as a handle for further chemical modifications . The imidazopyrimidinyl group is a heterocyclic moiety that could be involved in stacking interactions with nucleic acids or proteins, contributing to the compound's biological activity .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. For example, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into a thiazolidinone derivative involves a ring transformation reaction catalyzed by bases . This suggests that the compound may also undergo similar transformations or be used as a key intermediate in the synthesis of more complex molecules. The presence of reactive groups such as the bromo and ethoxy substituents could make the compound amenable to nucleophilic substitution reactions or serve as a precursor for the synthesis of other biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of a sulfonamide group typically increases the compound's polarity and may enhance its solubility in water or polar solvents . The bromo substituent adds to the molecular weight and could affect the compound's volatility and density. The specific physical and chemical properties of "5-bromo-2-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide" would need to be determined experimentally, but it is likely to exhibit properties consistent with other halogenated benzenesulfonamides, such as a relatively high melting point and potential for forming crystalline solids.

科学研究应用

光动力疗法应用

锌酞菁衍生物

Pişkin、Canpolat 和 Öztürk (2020) 的一项研究合成了并表征了用苯磺酰胺基取代的新型锌酞菁衍生物。这些化合物(包括苯磺酰胺的变体)由于其高单线态氧量子产率和良好的荧光特性,在癌症治疗的光动力疗法中显示出显着的潜力。

光谱和光物理化学性质

Öncül、Öztürk 和 Pişkin (2022) 进行的另一项研究重点关注了用苯磺酰胺衍生物取代的锌(II)酞菁的光谱、光物理和光化学性质。本研究强调了这些化合物作为光动力疗法中的光敏剂的潜力。

抗菌和抗真菌应用

合成和生物活性

Ranganatha 等人 (2018) 的一项研究合成了 5-溴-2-氯嘧啶-4-胺衍生物并评估了它们的体外抗菌和抗真菌活性。其中一种化合物表现出显着的抗菌活性。

杂环化合物的抗菌活性

Sarvaiya、Gulati 和 Patel (2019) 的研究合成了并评估了各种苯磺酰胺衍生物的抗菌活性,表明它们在对抗细菌和真菌菌株方面具有潜力。

抗癌研究

抗乳腺癌剂

Kumar 等人 (2021) 的一项研究合成了新型苯磺酰胺衍生物并评估了其抗乳腺癌活性。该化合物对 MCF-7 乳腺癌细胞显示出有希望的结果。

抗癌和抗 5-脂氧合酶剂

Rahmouni 等人 (2016) 进行的研究合成了包括苯磺酰胺在内的新型吡唑并嘧啶衍生物,并评估了它们的抗癌活性。它们显示出作为抗癌和抗 5-脂氧合酶剂的潜力。

属性

IUPAC Name |

5-bromo-2-ethoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O3S/c1-3-29-19-9-6-16(22)12-20(19)30(27,28)25-17-7-4-15(5-8-17)18-13-26-11-10-14(2)23-21(26)24-18/h4-13,25H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANRDAKEMUFBMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

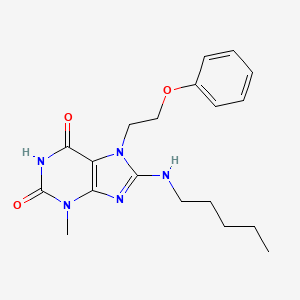

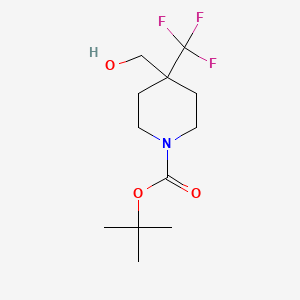

![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)

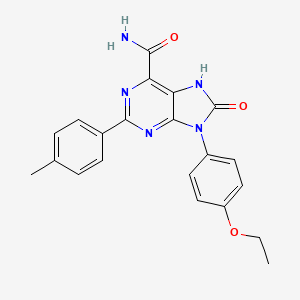

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)

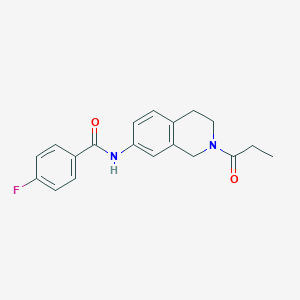

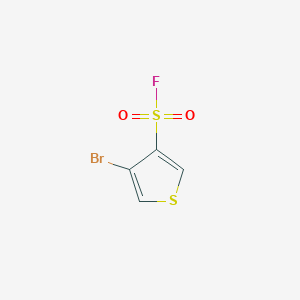

![3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527209.png)

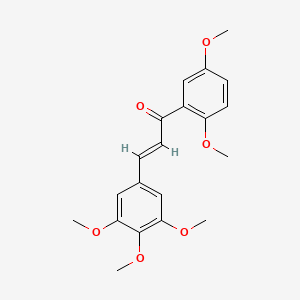

![N-(2-ethoxyphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2527214.png)